molecular formula C8H7ClF2N2S B8252108 4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine

4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine

Cat. No.: B8252108
M. Wt: 236.67 g/mol
InChI Key: ZUVZPMDOVWOBTL-UHFFFAOYSA-N
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Description

4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine is a chemical compound with the molecular formula C8H7ClF2N2S. It is a member of the cyclopenta[d]pyrimidine family, characterized by its unique structure that includes chlorine, fluorine, and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopenta[d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro and difluoro groups: Chlorination and fluorination reactions are carried out using reagents such as thionyl chloride and fluorinating agents.

    Methylsulfanyl group addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro or methylsulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylsulfonyl)pyrimidine
  • 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Uniqueness

4-Chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine is unique due to its specific combination of chloro, difluoro, and methylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-7,7-difluoro-2-methylsulfanyl-5,6-dihydrocyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2N2S/c1-14-7-12-5-4(6(9)13-7)2-3-8(5,10)11/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVZPMDOVWOBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCC2(F)F)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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